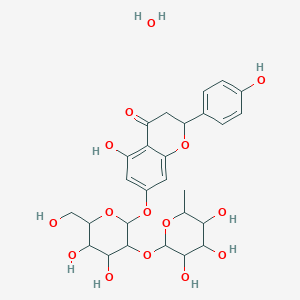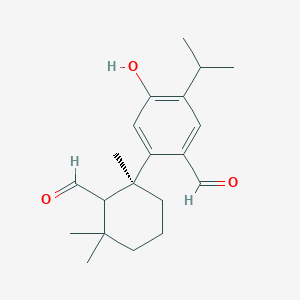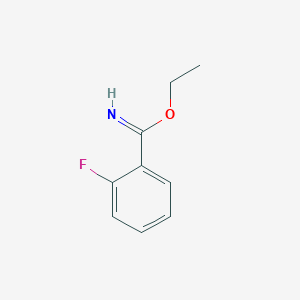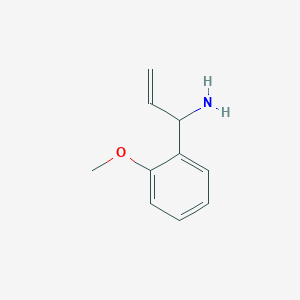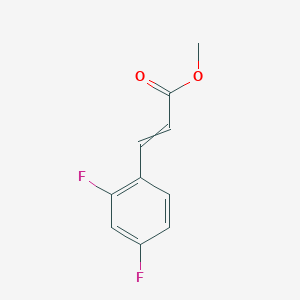![molecular formula C8H7N3O B12434730 1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone](/img/structure/B12434730.png)
1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone typically involves several steps:
Cyclization: This method involves the formation of the pyrrolopyrazine ring system through cyclization reactions.
Ring Annulation: This method involves the formation of the pyrrolopyrazine ring by annulating a preformed pyrrole ring with a pyrazine ring.
Cycloaddition: This method involves the addition of a pyrazine ring to a pyrrole ring through cycloaddition reactions.
Direct C-H Arylation: This method involves the direct arylation of a pyrrole ring with a pyrazine ring.
Chemical Reactions Analysis
1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Cyclization: The compound can undergo cyclization reactions to form cyclic derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts for cyclization reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the compound .
Scientific Research Applications
1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, the compound has been shown to inhibit kinase activity, which is involved in various cellular processes such as cell growth, proliferation, and survival . The compound’s effects on these pathways contribute to its diverse biological activities .
Comparison with Similar Compounds
1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(5H-pyrrolo[2,3-b]pyrazin-6-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-4-7-8(11-6)10-3-2-9-7/h2-4H,1H3,(H,10,11) |
InChI Key |
OKGMJBISTTVUAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=NC=CN=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12434658.png)
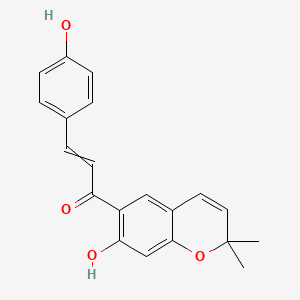
![6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434669.png)
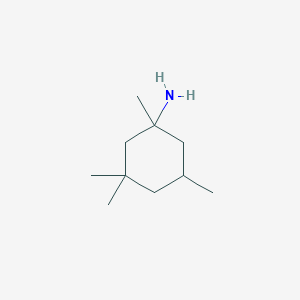
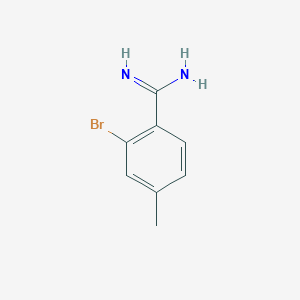
![4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine](/img/structure/B12434687.png)
![potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12434694.png)
![Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B12434697.png)
